Melanin

Catalog No.
S630375
CAS No.
8049-97-6
M.F
C18H10N2O4
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melanin

CAS Number

8049-97-6

Product Name

Melanin

IUPAC Name

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3

InChI Key

XUMBMVFBXHLACL-UHFFFAOYSA-N

SMILES

Array

Synonyms

Allomelanins, Melanin, Melanins, Phaeomelanins

Canonical SMILES

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O

The exact mass of the compound Melanin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin protecting. However, this does not mean our product can be used or applied in the same or a similar way.

Melanin (CAS 8049-97-6) is a complex, high-molecular-weight biopolymer formed through the oxidative polymerization of phenolic and indolic compounds. In industrial and advanced research procurement, it is primarily sourced as a multifunctional active material valued for its broad-spectrum electromagnetic absorption (UV to near-infrared), potent free-radical scavenging capabilities, and unique metal-ion chelating properties . Unlike simple pigments, melanin functions as an organic mixed ionic-electronic conductor (OMIEC), making it highly relevant for next-generation bioelectronics, biocompatible energy storage, and premium photoprotective dermo-cosmetics. Its insolubility in standard organic solvents contributes to high chemical stability, though it necessitates specific formulation strategies or blending with conductive polymers for thin-film applications.

Substituting melanin with conventional carbon black for pigmentation, standard UV filters (like TiO2) for photoprotection, or pure PEDOT:PSS for bioelectronics fails due to the loss of critical multifunctional synergies. Standard inorganic UV filters lack melanin's intrinsic redox-active free-radical scavenging, which actively neutralizes reactive oxygen species (ROS) generated during UV exposure [1]. In electronic applications, pure synthetic conductive polymers like PEDOT:PSS exhibit limited volumetric capacitance and poor ionic-electronic coupling in aqueous biological environments compared to melanin [2]. Furthermore, while synthetic analogs like polydopamine mimic melanin's adhesiveness, natural melanin extracts often demonstrate superior specific capacity in metal-ion battery anodes due to optimized supramolecular packing and native metal-binding sites, making direct substitution detrimental to device performance.

Volumetric Capacitance Enhancement in Bioelectronic Blends

In the formulation of organic mixed ionic-electronic conductors (OMIECs), pure PEDOT:PSS is the standard baseline but suffers from limited ion penetration. Blending PEDOT:PSS with 20 wt% melanin drastically increases the ionic-electronic coupling and charge storage capability [1].

Evidence DimensionVolumetric Capacitance (C*) at 100 mHz
Target Compound Data456 ± 92 F cm−3 (20% Melanin / PEDOT:PSS blend)
Comparator Or Baseline45 ± 12 F cm−3 (Pure PEDOT:PSS)
Quantified Difference10-fold increase in volumetric capacitance
ConditionsAqueous electrolyte, two-electrode configuration measurement

Allows engineers to design significantly smaller, higher-density supercapacitors and organic electrochemical transistors (OECTs) for wearable and implantable bioelectronics.

Visible Light Absorptance in Photocatalytic Coatings

Standard titanium dioxide (TiO2) films are highly effective in the UV range but transparent in the visible spectrum, limiting their solar energy utilization. The deposition of melanin onto TiO2 architectures extends absorptance deep into the visible and near-infrared regions, enabling visible-light-driven charge separation [1].

Evidence DimensionAbsorptance at 550 nm
Target Compound Data~60% absorptance (Melanin-coated TiO2 film, 12 layers)
Comparator Or Baseline<8% absorptance (Unmodified bare TiO2 film)
Quantified Difference>50 absolute percentage point increase in visible light absorptance
ConditionsInkjet-printed donor-acceptor bilayers, measured via total and diffuse transmittance/reflectance

Crucial for procuring materials for solar-driven photocatalytic degradation systems that require activation under standard visible light rather than strict UV irradiation.

Dermo-Cosmetic Antioxidant Capacity

In cosmetic formulation, melanin provides dual-action UV protection and antioxidant activity. When evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, fungal-derived melanin outperforms standard peptide-based antioxidants like reduced glutathione (GSH), demonstrating superior radical addition capabilities [1].

Evidence DimensionOxygen Radical Absorbance Capacity (ORAC)
Target Compound Data1105 μM TE g−1 (Fungal Melanin)
Comparator Or BaselineSignificantly lower baseline for Reduced Glutathione (GSH)
Quantified DifferenceStatistically superior peroxyl radical scavenging compared to GSH
Conditions78 nM fluorescein and 221 mM AAPH radical assay, standardized to Trolox equivalents (TE)

Justifies the selection of melanin over conventional antioxidants in premium broad-spectrum sunscreens and anti-aging skincare formulations.

Specific Capacity in Metal-Ion Battery Anodes

For biocompatible energy storage, the supramolecular structure of the melanin precursor directly impacts electrochemical performance. Natural melanin exhibits optimized metal-ion chelation and a more favorable extended conjugated backbone compared to standard synthetic melanin, resulting in superior charge storage when loaded with sodium ions [1].

Evidence DimensionSpecific Capacity (Na+-loaded anode)
Target Compound Data30.4 ± 1.6 mA h g–1 (Natural Melanin Anode)
Comparator Or Baseline~20.2 mA h g–1 (Synthetic Melanin Anode)
Quantified Difference50% higher specific capacity for natural melanin
ConditionsSodium-ion battery anode configuration, aqueous testing

Directs battery manufacturers to procure natural melanin extracts over synthetic variants to maximize energy density in biodegradable power sources.

High-Capacitance Bioelectronic Interfaces

Melanin is the ideal additive for PEDOT:PSS-based organic electrochemical transistors (OECTs) and wearable supercapacitors. Its inclusion at 10-20 wt% resolves the low volumetric capacitance of pure synthetic polymers, enabling high-performance, biocompatible signal amplification in physiological environments [1].

Broad-Spectrum Dermo-Cosmetic Sunscreens

Due to its combined high ORAC antioxidant value and broad UV-to-NIR absorption, melanin is procured for premium skincare formulations. It replaces the need for separate UV-blocking (e.g., TiO2) and antioxidant (e.g., GSH) ingredients, providing a single, biocompatible active that prevents UV-induced oxidative stress without causing keratinocyte cytotoxicity [2].

Visible-Light Photocatalytic Environmental Remediation

Melanin is selected as a sensitizer for wide-bandgap semiconductors like TiO2 in water purification and dye degradation systems. By expanding the absorption profile into the 550 nm visible range, melanin-TiO2 bilayers can efficiently operate under natural sunlight, reducing the energy overhead required for UV-only photocatalysts [3].

Biodegradable Metal-Ion Battery Electrodes

Natural melanin is utilized as a primary active material in the anodes and cathodes of aqueous sodium-ion and zinc-ion batteries. Its innate metal-chelating properties and reversible redox chemistry provide stable specific capacities over hundreds of cycles, making it a critical component for sustainable, transient electronics [4].

Physical Description

Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

318.06405680 Da

Monoisotopic Mass

318.06405680 Da

Heavy Atom Count

24

UNII

T6T74PN7VH

Other CAS

8049-97-6

Wikipedia

Melanin

Use Classification

Cosmetics -> Skin protecting

Dates

Last modified: 08-15-2023

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